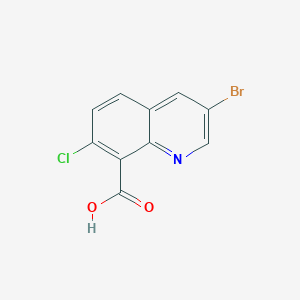

3-Bromo-7-chloroquinoline-8-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

115813-22-4 |

|---|---|

Molecular Formula |

C10H5BrClNO2 |

Molecular Weight |

286.51 g/mol |

IUPAC Name |

3-bromo-7-chloroquinoline-8-carboxylic acid |

InChI |

InChI=1S/C10H5BrClNO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) |

InChI Key |

NRDOVDIATCHYTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)Br)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation: 3-Bromo-7-chloro-8-methylquinoline

The synthesis of 3-bromo-7-chloroquinoline-8-carboxylic acid begins with the preparation of 3-bromo-7-chloro-8-methylquinoline, a critical intermediate. While the exact protocol for this intermediate is not explicitly detailed in the cited patents, analogous procedures for substituted quinolines suggest a Friedländer synthesis or directed metallation followed by halogenation. For instance, 4-bromo-7-chloro-8-methylquinoline is synthesized via chlorination and bromination of a pre-functionalized quinoline core. Adapting this approach, bromine could be introduced at position 3 using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions, followed by chlorination at position 7 via electrophilic substitution.

Trichloromethylation of the Methyl Group

The methyl group at position 8 undergoes trichloromethylation to form 3-bromo-7-chloro-8-(trichloromethyl)quinoline. This step is critical for subsequent hydrolysis to the carboxylic acid.

Reaction Conditions :

-

Catalyst : Phosphorus trichloride (0.1–0.25 mol%)

-

Chlorinating Agent : Chlorine gas (0.24–0.34 mol)

-

Temperature : 105–150°C

-

Reaction Time : 30–60 hours

-

Solvent : Orthodichlorobenzene

In a representative procedure, 8-methylquinoline derivatives are treated with chlorine gas under radical-initiated conditions. For example, 7-bromo-8-methylquinoline reacts with chlorine in the presence of phosphorus trichloride and 500W tungsten-iodine lamp irradiation to yield 7-bromo-8-(trichloromethyl)quinoline with 70–81% yield. Similar conditions could be applied to 3-bromo-7-chloro-8-methylquinoline, with adjustments to temperature and reaction time to account for steric and electronic effects from the bromo and chloro substituents.

Hydrolysis of Trichloromethyl to Carboxylic Acid

Acidic Hydrolysis

The trichloromethyl group at position 8 is hydrolyzed to a carboxylic acid using water or ice under controlled temperatures.

Procedure :

-

Reagent : Water (10–12 mL per 0.01 mol substrate)

-

Temperature : 0–30°C

-

Reaction Time : 24–72 hours

For 7-bromo-8-(trichloromethyl)quinoline, stirring with water at 25–30°C for 60 hours yields 7-bromoquinoline-8-carboxylic acid with 86% yield and 93% purity. This method is directly applicable to 3-bromo-7-chloro-8-(trichloromethyl)quinoline, with minor adjustments to reaction time to optimize conversion.

Alkaline Hydrolysis (Alternative Method)

Reaction Optimization and Yield Analysis

Impact of Temperature on Trichloromethylation

Higher temperatures (e.g., 150°C) accelerate chlorine radical formation but risk decomposition of the quinoline core. For 7-bromo-8-methylquinoline, a temperature of 150°C for 60 hours achieves 70% yield, whereas 105°C for 36 hours yields 81% for 4-bromo-7-chloro-8-(trichloromethyl)quinoline. A balance between reaction rate and product stability is essential.

Hydrolysis Efficiency

Prolonged stirring (72 hours) at room temperature improves hydrolysis yields compared to shorter durations. For example, 7-chloro-3-methyl-8-(trichloromethyl)quinoline hydrolyzes to 7-chloro-3-methylquinoline-8-carboxylic acid with 98% yield after 72 hours.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, CDCl3) :

-

Quinoline protons appear as multiplet signals between δ 7.62–9.95 ppm.

-

Carboxylic acid protons resonate as singlets near δ 11.8–11.9 ppm.

13C NMR (75 MHz, CDCl3) :

Purity and Yield Data

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Introducing bromo and chloro groups at specific positions requires directing groups or protective strategies. For example, nitro groups at position 3 facilitate bromination at position 8, as seen in 7-chloro-3-nitroquinoline-8-carboxylic acid synthesis.

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid group at position 8 undergoes classical acid-derived reactions:

Halogenation and Substitution Reactions

The bromine and chlorine substituents at positions 3 and 7 influence electrophilic substitution patterns:

-

Bromine displacement : Under Ullmann conditions (Cu catalyst, DMF, 120°C), the 3-bromo group undergoes coupling with aryl boronic acids to form biaryl derivatives .

-

Chlorine stability : The 7-chloro group remains inert under mild acidic/basic conditions but can be replaced by nucleophiles (e.g., -OH, -NH₂) at elevated temperatures (80–100°C) .

Example reaction :

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3-Bromo-7-chloroquinoline-8-carboxylic acid exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Streptococcus pyogenes

Studies have shown that derivatives of this compound can effectively inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by interfering with DNA synthesis and cell division. The mechanism involves binding to specific enzymes and receptors, blocking their activity, which is crucial for cancer cell proliferation .

Agricultural Applications

Bioregulators in Crop Development

this compound has applications in agriculture as a bioregulator. It can influence plant growth and development stages, enhancing yields without harmful effects. Specific applications include:

- Inducing parthenocarpy (the development of fruit without fertilization).

- Increasing the yield of crops such as tomatoes, potatoes, and various fruits by promoting bud and flower formation .

Synthesis of Complex Organic Molecules

The compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules, including:

- Heterocyclic compounds.

- Pharmaceutical intermediates.

- Specialty chemicals used in dyes and catalysts.

The presence of both bromine and chlorine atoms enhances its reactivity, making it a valuable intermediate for synthesizing derivatives with modified biological activities or physicochemical properties .

Materials Science

In materials science, this compound can be utilized in the development of organic semiconductors and advanced materials due to its unique chemical properties. This includes its potential use in electronic devices where specific electrical characteristics are desired.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloroquinoline-8-carboxylic acid in biological systems involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the presence of bromine and chlorine atoms can enhance its binding affinity to target proteins, leading to the inhibition of enzymatic activities .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name: 3-Bromo-7-chloro-8-quinolinecarboxylic acid

- CAS Number : 115813-22-4

- Molecular Formula: C₁₀H₅BrClNO₂

- Molecular Weight : 286.509 g/mol

- Structural Features: A quinoline core substituted with bromine (C3), chlorine (C7), and a carboxylic acid group (C8) ().

Key Properties

- LogP : 3.35 (indicative of moderate lipophilicity)

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares 3-Bromo-7-chloroquinoline-8-carboxylic acid with structurally related quinoline derivatives, focusing on substituent positions and functional groups:

Functional Group and Reactivity Analysis

- Carboxylic Acid vs. Ester Derivatives: Methyl 8-bromoquinoline-3-carboxylate (CAS 1352925-53-1, ) replaces the carboxylic acid with an ester group, altering solubility and reactivity (e.g., ester hydrolysis for prodrug activation).

- Halogen Substitution Effects: Bromine vs. Fluorine Substitution: In 7-Bromo-8-fluoroquinoline, fluorine’s electronegativity improves binding affinity in biological targets ().

Biological Activity

3-Bromo-7-chloroquinoline-8-carboxylic acid is a member of the quinoline family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C_10H_6BrClN_2O_2. Its structure includes a bromine atom at position 3 and a chlorine atom at position 7, which influence its biological activity.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been shown to possess significant antimicrobial properties. Studies indicate that compounds within this class exhibit potent antibacterial and antifungal activities. For example:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Candida albicans | 16.69 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies on various cancer cell lines have revealed its potential to induce apoptosis and inhibit cell proliferation.

Case Study: MCF-7 Breast Cancer Cells

In a study examining the effects of the compound on MCF-7 breast cancer cells, the following results were obtained:

| Treatment | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Control | - | - |

| This compound | 168.78 | 2.16 |

The compound was found to significantly arrest the cell cycle at the G1 phase, indicating its potential as an anticancer agent .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, inhibiting their proliferation.

- Apoptosis Induction : It promotes apoptosis, evidenced by increased early and late apoptotic cell populations.

- Kinase Inhibition : Molecular docking studies suggest that the compound interacts with key kinase targets, which are crucial for cell cycle regulation and survival pathways .

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on their structural features. Variations in substituents can significantly alter their potency and selectivity:

| Compound | Substituents | Activity Profile |

|---|---|---|

| 4-Chloroquinoline-3-carboxylic acid | Chlorine at position 4 | Moderate antibacterial activity |

| 6-Bromoquinoline-3-carboxylic acid | Bromine at position 6 | Enhanced reactivity |

| This compound | Bromine at position 3, Chlorine at position 7 | Potent anticancer and antimicrobial activity |

The presence of halogen atoms (bromine and chlorine) enhances lipophilicity, which is often correlated with increased bioactivity .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-7-chloroquinoline-8-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of halogenated quinoline carboxylic acids often involves cyclization and halogenation steps. For example, lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst can yield structurally related quinoline carboxylic acids . Optimizing reaction time (24–72 hours) and temperature (70–80°C) in aqueous ethanolic NaHCO₃ improves yields, as demonstrated in analogous syntheses involving nitroquinoline precursors . For bromination, electrophilic substitution at the 3-position of the quinoline core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via and NMR, focusing on aromatic proton shifts (e.g., downfield signals for Br/Cl substituents) .

- Mass Spectrometry (MS) : Validate molecular weight using electrospray ionization (ESI-MS) or high-resolution MS .

- X-ray Crystallography : Determine crystal packing and intermolecular interactions, as shown for structurally similar 3,7-dichloroquinoline-8-carboxylic acid (triclinic symmetry, ) .

- HPLC-PDA : Assess purity (>95%) with reverse-phase chromatography using a C18 column and UV detection at 254 nm .

Q. What are the common functionalization strategies for modifying the quinoline core of this compound?

- Carboxylic Acid Derivatives : Convert the 8-carboxylic acid group to esters or amides via coupling reagents (e.g., DCC, EDC) .

- Halogen Exchange : Replace bromine at position 3 via Suzuki-Miyaura cross-coupling for aryl/heteroaryl diversification .

- Amino Acid Conjugation : React with primary α-amino acids (e.g., glycine) to form N-(4-oxoquinolin-7-yl)-α-amino acids, as demonstrated in analogous quinolines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for halogenated quinolines?

Discrepancies in NMR or MS data may arise from tautomerism, solvent effects, or residual impurities. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing chemical shift changes at different temperatures .

- Isotopic Labeling : Use - or -labeled precursors to clarify ambiguous signals .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

Q. What experimental designs are suitable for studying the herbicidal activity of this compound?

- Mode of Action Studies : Use Arabidopsis thaliana mutants to identify target pathways (e.g., auxin signaling) .

- Dose-Response Assays : Measure IC₅₀ values in plant growth inhibition assays under controlled light/temperature conditions .

- Metabolite Profiling : Analyze phytotoxic intermediates via LC-MS/MS in treated plant tissues .

Q. How can crystallographic data inform the design of quinoline-based inhibitors?

The triclinic crystal structure of 3,7-dichloroquinoline-8-carboxylic acid () reveals intermolecular hydrogen bonds between the carboxylic acid group and adjacent quinoline rings. This packing motif suggests strategies to enhance binding affinity in enzyme-inhibitor complexes by introducing hydrogen-bond donors/acceptors at position 8 .

Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) stress, followed by HPLC monitoring .

- Plasma Stability Assays : Incubate with rat/human plasma (37°C, 1–24 hours) and quantify degradation via LC-MS .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in synthetic yields?

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent polarity) .

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track reaction progress .

Q. What statistical approaches are appropriate for validating bioactivity data?

- ANOVA with Tukey’s HSD : Compare mean inhibitory effects across treatment groups .

- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, halogen size) with activity trends .

Ethical and Safety Considerations

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to risks of skin/eye irritation (H313/H319) .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing crystallographic and bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.